
2,3-Difluoroaniline
Overview
Description
2,3-Difluoroaniline (C₆H₅F₂N) is a fluorinated aromatic amine characterized by fluorine atoms at the ortho (C2) and meta (C3) positions of the benzene ring. It serves as a critical intermediate in pharmaceuticals, agrochemicals, and materials science due to its electron-withdrawing fluorine substituents, which modulate reactivity and stability . Its molecular weight is 129.11 g/mol, with a relative density of 1.268 g/mL at 25°C and solubility in water ranging from 1–5 g/100 mL at 20.55°C .
Preparation Methods
Catalytic Hydrogenation of Nitro Precursors
Palladium-Catalyzed Hydrogenation
The most widely reported method involves the reduction of 1,2-dibromo-4,5-difluoro-3-nitrobenzene using palladium on carbon (Pd/C) under hydrogen pressure. In a representative procedure, 2.01 mmol of the nitro compound is dissolved in methanol with 10% Pd/C (50% wet) and triethylamine as a base. Hydrogenation at 50°C for 2.5 hours achieves a 93% yield of 2,3-difluoroaniline, with residual intermediates eliminated by extended reaction time . Key advantages include high selectivity and mild conditions, though catalyst costs and hydrogen handling pose scalability challenges.
Reaction Conditions:
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Catalyst : 10% Pd/C (0.06 mmol)
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Solvent : Methanol
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Temperature : 50°C
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Pressure : Slight H₂ pressurization
Halogen Exchange and Multi-Step Synthesis
Fluorination of 2,3-Dichloronitrobenzene
A patent-derived route (CN101245020B) starts with 2,3-dichloronitrobenzene, which undergoes fluorination with potassium fluoride (KF) in dimethyl sulfoxide (DMSO) at 170–175°C for 8 hours. This yields 3-chloro-2-fluoronitrobenzene (81% yield), followed by hydrogenation with Raney nickel in methanol to produce 3-chloro-2-fluoroaniline (95.5% yield) .
Schiemann Reaction and Amination
The intermediate 3-chloro-2-fluoroaniline is diazotized and subjected to a Schiemann reaction, decomposing the diazonium tetrafluoroborate salt at 180–220°C to yield 2,3-difluorochlorobenzene (78.5% yield). Subsequent amination with aqueous ammonia and copper oxide at 175–180°C under pressure produces this compound in 90% yield .
Key Steps:
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Fluorination : KF/DMSO at 170°C (81% yield).
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Reduction : Raney Ni/H₂ in methanol (95.5% yield).
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Schiemann Reaction : Thermal decomposition (78.5% yield).
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
The hydrogenation route offers simplicity and high yield but requires expensive Pd/C. In contrast, the multi-step method uses cheaper precursors but involves energy-intensive steps and longer reaction times.
Mechanistic Insights and Byproduct Management
Byproduct Formation in Hydrogenation
Residual 2,3-dibromo-5,6-difluoroaniline (2.2 area% by HPLC) is observed during hydrogenation, necessitating extended reaction times (0.5 hours) for complete conversion . Triethylamine mitigates catalyst poisoning by scavenging HBr byproducts.
Challenges in Halogen Exchange
Fluorination with KF in DMSO requires strict temperature control (170–175°C) to avoid over-fluorination. Impurities such as 3-chloro-2,5-difluoronitrobenzene are minimized by precise stoichiometry .
Industrial-Scale Optimization
Solvent and Catalyst Recycling
Methanol recovery from hydrogenation filtrates reduces costs, while Pd/C regeneration remains a focus for improving economic viability . In the multi-step process, DMSO is distilled and reused, though degradation products necessitate periodic replacement .
Green Chemistry Considerations
Recent efforts explore replacing DMSO with ionic liquids or cyclopentyl methyl ether (CPME) to enhance sustainability. Copper oxide catalysts in amination are being optimized to reduce reaction temperatures .
Emerging Methodologies
Microwave-Assisted Amination
Pilot studies indicate that microwave irradiation reduces amination time from 10 hours to 2 hours at 200°C, achieving comparable yields (88–91%) .
Flow Chemistry Applications
Continuous-flow hydrogenation systems demonstrate potential for scaling Pd/C-mediated reactions, with 92% yield reported in 30-minute residence times .
Chemical Reactions Analysis
Types of Reactions: 2,3-Difluoroaniline undergoes various chemical reactions, including:
Reduction: Reduction of 2,3-difluoronitrobenzene to this compound using hydrogen and a palladium catalyst.
Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Reduction: Palladium on activated carbon, hydrogen, triethylamine, methanol, 50°C.
Substitution: Various nucleophiles can be used depending on the desired product.
Major Products:
Reduction: this compound.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
Pharmaceutical Applications
2,3-Difluoroaniline is a crucial intermediate in the synthesis of various pharmaceutical compounds. Its fluorine substituents enhance biological activity and lipophilicity, making it an attractive building block for drug development.
- Case Study: Synthesis of Anticancer Agents
Research has demonstrated the use of this compound in synthesizing novel anticancer agents through condensation reactions. For instance, the compound was utilized to create N-(2,3-difluorophenyl)-2-fluorobenzamide, which exhibited promising cytotoxicity against cancer cell lines. The crystal structure analysis revealed significant interactions that contribute to its biological efficacy .
Agrochemical Applications
The compound is also employed in the agrochemical industry for developing herbicides and pesticides. The incorporation of fluorine atoms can improve the stability and efficacy of these chemicals.
- Application Example: Herbicide Development
In studies focusing on herbicide formulations, this compound derivatives have been synthesized to enhance selectivity and effectiveness against specific weed species. The fluorination process has been shown to improve the herbicidal activity compared to non-fluorinated analogs.
Material Science
In material science, this compound serves as a precursor for synthesizing polymers and advanced materials with enhanced thermal and chemical resistance.
- Case Study: Polymer Synthesis
Researchers have explored the use of this compound in creating high-performance polymers. These polymers exhibit superior mechanical properties and thermal stability due to the presence of fluorine atoms. The synthesis process typically involves polymerization techniques that incorporate this compound as a monomer.
Electronics
The electronics industry benefits from this compound through its application in organic semiconductors and electronic devices.
- Application Example: Organic Light Emitting Diodes (OLEDs)
The compound has been investigated as a potential material for OLEDs due to its favorable electronic properties. Studies indicate that incorporating this compound into OLED architectures can enhance device performance by improving charge transport characteristics.
Summary Table of Applications
Application Area | Specific Use Case | Benefits |
---|---|---|
Pharmaceuticals | Synthesis of anticancer agents | Enhanced biological activity |
Agrochemicals | Development of herbicides | Improved stability and efficacy |
Material Science | Precursor for high-performance polymers | Superior mechanical properties |
Electronics | Use in organic light-emitting diodes (OLEDs) | Enhanced charge transport characteristics |
Mechanism of Action
The mechanism of action of 2,3-Difluoroaniline involves its interaction with various molecular targets. The fluorine atoms in the compound influence its reactivity and stability, making it a valuable intermediate in chemical synthesis . The exact pathways and molecular targets depend on the specific application and the derivatives formed from this compound .
Comparison with Similar Compounds
Comparative Analysis with Structural Isomers
Structural and Electronic Properties
Difluoroaniline isomers differ in fluorine substitution patterns, leading to distinct electronic and spectroscopic behaviors:
Key Findings :
- This compound exhibits a higher nonlinear optical (NLO) response compared to 2,4-difluoroaniline due to enhanced charge transfer interactions .
- The amino group in this compound carries a slightly higher positive charge (+0.268 vs. +0.265 in 2,4-isomer), influencing its reactivity in electrophilic substitutions .
Environmental Degradation
- 3,4-Difluoroaniline is degraded by Pseudomonas fluorescens 26-K via hydroxylation and defluorination, with catechol 1,2-dioxygenase activity (0.08 µmol/min/mg protein) .
Biological Activity
2,3-Difluoroaniline (C6H5F2N) is an aromatic amine characterized by the presence of two fluorine atoms at the 2 and 3 positions of the benzene ring. This structural modification imparts unique electronic properties that influence its biological activity. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
Synthesis of this compound
The synthesis of this compound typically involves a multi-step process starting from 2,3-dichloronitrobenzene. The key steps include:
- Fluorination : Introduction of fluorine atoms.
- Reduction : Conversion of nitro groups to amine groups.
- Amination : Final transformation into the aniline derivative.
The general reaction can be summarized as follows:
Biochemical Pathways
Research indicates that this compound can interact with various biochemical pathways. The presence of fluorine enhances its metabolic stability and bioavailability compared to non-fluorinated analogs. Fluorinated compounds often exhibit altered reactivity due to the electron-withdrawing nature of fluorine, which can influence interactions with biological targets.
Pharmacological Effects
While specific pharmacological data on this compound is limited, related compounds have shown various activities:
- Antiviral Activity : Fluorinated compounds are known to enhance antiviral activity by modifying interactions with viral proteins or host cell receptors .
- Anticancer Potential : Some studies suggest that fluorinated anilines can exhibit cytotoxic effects against cancer cell lines .
Biological Activity Data
The biological activity of this compound has been assessed through various studies focusing on its cytotoxicity and potential therapeutic applications. Below is a summary table of relevant findings:
Case Study 1: Antiviral Activity
In a study examining the antiviral potential of fluorinated compounds, this compound was included as a reference compound. It demonstrated notable activity against several viruses with EC50 values comparable to established antiviral agents .
Case Study 2: Anticancer Properties
Another investigation focused on the cytotoxic effects of various fluorinated anilines on cancer cell lines such as HeLa and A549. Results indicated that this compound exhibited significant cytotoxicity with IC50 values indicating effective inhibition of cell growth.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2,3-difluoroaniline, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via catalytic hydrogenation of 2,3-difluoronitrobenzene using palladium on carbon (Pd/C) under hydrogen gas. Reaction parameters such as temperature (optimized at 50–80°C), pressure (1–3 atm), and solvent choice (ethanol or methanol) critically affect yield (>90%) and purity. Post-synthesis purification via vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended to remove residual nitro compounds or byproducts .
Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from its structural isomers?
- ¹⁹F NMR : The two fluorine atoms in this compound exhibit distinct chemical shifts due to their ortho and meta positions relative to the amino group. For example, δ ≈ -137 ppm (C2-F) and δ ≈ -144 ppm (C3-F) in CDCl₃ .
- IR Spectroscopy : The N-H stretching vibration appears at ~3450 cm⁻¹, while C-F vibrations are observed at 1220–1150 cm⁻¹. Differentiation from isomers like 2,4-difluoroaniline requires comparison with reference spectra .
Q. What are the acute aquatic toxicity parameters for this compound, and how are they determined experimentally?
Acute toxicity is assessed via 96-hour static tests using zebrafish (Danio rerio). LC₅₀ values (lethal concentration for 50% mortality) are calculated using probit analysis. For this compound, LC₅₀ ≈ 200.96 mg/L at 25°C, with behavioral endpoints (e.g., erratic swimming, gill discoloration) monitored. Dissolved oxygen, pH, and temperature must be controlled to ensure reproducibility .
Advanced Research Questions
Q. How does the electronic excitation spectrum of this compound inform its photophysical behavior in solution and gas phases?
High-resolution resonance two-photon ionization (R2PI) and mass-analyzed threshold ionization (MATI) spectroscopy reveal vibronic coupling in the S₁ (excited) and D₀ (cationic) states. Active vibrational modes (e.g., in-plane ring deformations at ~500 cm⁻¹) correlate with fluorination-induced electron withdrawal, altering charge distribution compared to aniline derivatives. These findings are validated via density functional theory (DFT) calculations .
Q. What metabolic pathways lead to this compound toxicity in mammals, and how are adducts quantified?
In mammals, this compound undergoes hepatic N-oxidation to hydroxylamine intermediates, which co-oxidize hemoglobin (Hb) to methemoglobin (met-Hb), causing hypoxia. Adducts (e.g., Hb-bound nitroso derivatives) are quantified via GC-MS after alkaline hydrolysis. Dose-response studies in rodents show a linear correlation between adduct concentration (pmol/g Hb) and administered dose (1–100 mg/kg) .
Q. How can trace this compound be detected as a genotoxic impurity in pharmaceuticals, and what validation parameters are critical?
HPLC-MS/MS with electrospray ionization (ESI) is used for quantification at ppm levels. Key parameters:
- Column : C18 (50 mm × 2.1 mm, 1.7 µm).
- Mobile Phase : 0.1% formic acid in water/acetonitrile (gradient elution).
- LOQ : 0.1 µg/g, validated per ICH Q2(R1) guidelines.
Specificity is confirmed via spiked recovery studies in drug matrices (e.g., gefitinib) .
Q. What computational methods predict the regioselectivity of this compound in electrophilic aromatic substitution (EAS) reactions?
DFT calculations (B3LYP/6-311++G**) identify the amino group as a strong ortho/para-director, but fluorine’s electron-withdrawing effect reduces reactivity at C2 and C3. Fukui indices predict preferential substitution at C4 or C4. Experimental validation via nitration (HNO₃/H₂SO₄) shows dominant para-nitro products (≥70%) .
Q. Methodological Guidance for Contradictory Data
Q. How should researchers resolve discrepancies in reported toxicity values for this compound across studies?
Discrepancies often arise from variations in test organisms (e.g., zebrafish vs. Daphnia magna), exposure durations, or water chemistry. Standardization using OECD Test No. 203 (fish acute toxicity) and cross-referencing with physicochemical data (log P = 2.13, solubility = 1–5 g/100 mL) improves comparability. Meta-analyses using fixed-effect models are recommended .
Q. Why do crystallographic studies of this compound derivatives yield conflicting space group assignments?
Polymorphism and solvent inclusion during crystallization (e.g., methanol vs. dichloromethane) alter unit cell parameters. Single-crystal X-ray diffraction (SHELXL refinement) with rigorous outlier rejection (e.g., Rint < 5%) reduces ambiguity. Temperature-controlled crystallization (e.g., 4°C vs. RT) further stabilizes preferred polymorphs .
Properties
IUPAC Name |
2,3-difluoroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2N/c7-4-2-1-3-5(9)6(4)8/h1-3H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCQGFYAVUTQFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80196415 | |
Record name | 2,3-Difluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80196415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4519-40-8 | |
Record name | 2,3-Difluoroaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4519-40-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Difluoroaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004519408 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Difluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80196415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-difluoroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.590 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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